molecular formula C9H12ClN3O3S B2359228 4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide CAS No. 565192-26-9

4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide

Cat. No.: B2359228
CAS No.: 565192-26-9
M. Wt: 277.72
InChI Key: ZNEMQMKLKHLXMX-UHFFFAOYSA-N
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Description

4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide is a chemical compound with potential applications in various fields of science, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydrazinyl group, and a benzenesulfonamide moiety.

Scientific Research Applications

4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-methylhydrazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity.

Chemical Reactions Analysis

4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Mechanism of Action

The mechanism of action of 4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, resulting in its biological effects.

Comparison with Similar Compounds

4-Chloro-N-hydrazinocarbonylmethyl-N-methyl-benzenesulfonamide can be compared with other similar compounds, such as:

    4-chloro-N-(2-hydrazinyl-2-oxoethyl)benzenesulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    4-chloro-N-(2-oxoethyl)-N-methylbenzenesulfonamide: Lacks the hydrazinyl group, which is crucial for its biological activity.

    N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide: Lacks the chloro group, which may influence its chemical reactivity.

These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(2-hydrazinyl-2-oxoethyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3S/c1-13(6-9(14)12-11)17(15,16)8-4-2-7(10)3-5-8/h2-5H,6,11H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMQMKLKHLXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NN)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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